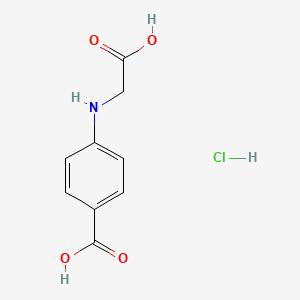

(S)-4-Carboxyphenylglycine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-4-Carboxyphenylglycine hydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of phenylglycine, characterized by the presence of a carboxyl group at the para position of the phenyl ring and an additional hydrochloride group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Carboxyphenylglycine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as phenylglycine derivatives.

Reaction Conditions: The reaction conditions often include the use of solvents like methanol or ethanol, along with catalysts to facilitate the reaction.

Hydrochloride Addition: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of (S)-4-Carboxyphenylglycine.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-4-Carboxyphenylglycine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

(S)-4-Carboxyphenylglycine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its role as an inhibitor or activator of specific enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of (S)-4-Carboxyphenylglycine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to (S)-4-Carboxyphenylglycine hydrochloride include:

Phenylglycine: A precursor in the synthesis of this compound.

4-Carboxyphenylalanine: Another derivative with similar structural features.

4-Hydroxyphenylglycine: A compound with a hydroxyl group instead of a carboxyl group.

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of both carboxyl and hydrochloride groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

(S)-4-Carboxyphenylglycine hydrochloride, commonly referred to as (S)-4-CPG, is a selective competitive antagonist of group I metabotropic glutamate receptors (mGluRs), specifically mGluR1a and mGluR5. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and its role in modulating neurotransmitter systems, particularly in relation to neurovascular and neurodegenerative conditions.

(S)-4-CPG primarily acts by inhibiting the signaling pathways activated by glutamate through mGluRs. The mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. Activation of group I mGluRs leads to increased intracellular calcium levels and activation of various downstream signaling cascades, including the phospholipase C pathway, which can influence synaptic plasticity and neurotransmitter release .

The competitive antagonism exhibited by (S)-4-CPG at these receptors is characterized by its selectivity for mGluR1a over mGluR5a/b, which is crucial for its biological effects. This selectivity allows for targeted modulation of glutamatergic signaling without broadly affecting other receptor types .

Neuroprotective Effects

Research has demonstrated that (S)-4-CPG can prevent vasospasm following subarachnoid hemorrhage (SAH) in murine models. In a study involving Hp2-2 mice, administration of (S)-4-CPG significantly maintained lumen patency in the basilar artery post-SAH, suggesting its potential as a therapeutic agent for preventing cerebral vasospasm . The compound was shown to cross the blood-brain barrier (BBB) effectively and exhibited no toxic effects at therapeutic doses .

Table 1: Summary of Biological Activities of (S)-4-Carboxyphenylglycine

| Biological Activity | Description |

|---|---|

| Receptor Antagonism | Competitive antagonist for mGluR1a; weak agonist for group II mGluRs |

| Neuroprotection | Prevents vasospasm post-subarachnoid hemorrhage |

| Toxicity Profile | Non-toxic at therapeutic doses in animal studies |

| Blood-Brain Barrier Penetration | Effective penetration demonstrated in pharmacokinetic studies |

Modulation of Synaptic Plasticity

(S)-4-CPG has also been implicated in studies examining synaptic plasticity. Its antagonistic action on mGluRs can influence long-term potentiation (LTP) and long-term depression (LTD) in various neuronal circuits. This modulation is critical for understanding the compound's role in cognitive functions and its potential impact on neurodegenerative diseases where glutamate signaling is dysregulated .

Case Studies

- Vasospasm Prevention Post-SAH : In a controlled study, mice subjected to SAH were treated with (S)-4-CPG. Results indicated that treated mice exhibited significantly better outcomes regarding arterial lumen patency compared to untreated controls, suggesting a protective effect against ischemic damage following hemorrhagic events .

- Cognitive Function Modulation : Another study explored the effects of (S)-4-CPG on cognitive performance in models of excitotoxicity induced by excessive glutamate. The results indicated that treatment with (S)-4-CPG could mitigate cognitive deficits associated with high levels of glutamate exposure, highlighting its potential role in treating conditions like Alzheimer's disease where glutamate toxicity is a concern .

Propriétés

IUPAC Name |

4-(carboxymethylamino)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4.ClH/c11-8(12)5-10-7-3-1-6(2-4-7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPBNJOKBPBWGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.